2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide
Beschreibung
The compound 2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide features a benzamide core substituted with two fluorine atoms at the 2,6-positions. This benzamide is linked via an amide bond to a 3-methylpyrazole moiety, which is further substituted at the 1-position with a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl group.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N7O/c1-13-10-18(28-22(32)19-16(23)8-5-9-17(19)24)31(29-13)21-15-11-27-30(20(15)25-12-26-21)14-6-3-2-4-7-14/h2-12H,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSRDMJKXRMJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biochemische Analyse
Biologische Aktivität
The compound 2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a benzamide core, fluorinated positions, and dual pyrazole functionalities, which may enhance its interactions with biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 431.4 g/mol. The structural components include:
- Benzamide : Provides a site for hydrogen bonding and contributes to lipophilicity.
- Pyrazolo[3,4-d]pyrimidine and Pyrazole moieties : These heterocycles are known for their biological activity and can mimic ATP in kinase interactions.
Anticancer Properties
Research indicates that compounds structurally similar to 2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide exhibit significant anticancer activities. For instance, studies have shown that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM .
In vitro studies demonstrated that these compounds could inhibit tumor growth in various cancer cell lines, induce apoptosis, and suppress cell migration . For example, compound 5i , a related structure, effectively inhibited MCF-7 breast cancer cell proliferation and induced DNA fragmentation.
Molecular docking studies have been employed to elucidate the binding modes of these compounds to their protein targets. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to mimic ATP, allowing it to bind effectively within kinase domains. This structural similarity is crucial for the inhibition of kinases involved in cancer progression .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 5i | Pyrazolo[3,4-d]pyrimidine derivative | 0.3 (EGFR) / 7.60 (VEGFR2) | Anticancer; apoptosis induction |
| Dinaciclib | CDK inhibitor | ~0.5 | Anticancer; CDK inhibition |
| Ibrutinib | BTK inhibitor | ~0.01 | Anticancer; selective BTK inhibition |
Case Studies
Recent case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in treating various cancers:
- Breast Cancer Models : In MCF-7 models, compounds demonstrated significant growth inhibition and apoptosis induction.
- Lung Cancer Studies : In vivo studies indicated that similar compounds reduced tumor size in xenograft models significantly.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 431.4 g/mol. Its structure includes:
- Benzamide Core : Enhances lipophilicity and provides hydrogen bonding sites.
- Fluorinated Positions : Improve metabolic stability and bioavailability.
- Dual Pyrazole Functionalities : Known for their biological activity and ability to mimic ATP in kinase interactions.
Research has indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activities. For example:
- In vitro Studies : Demonstrated inhibition of tumor growth across various cancer cell lines, including breast and lung cancers.
- Molecular Docking : Studies suggest that the compound effectively binds to kinase domains, mimicking ATP and blocking kinase activity.
Comparative Analysis with Related Compounds
The following table summarizes the biological activity of this compound compared to related pyrazolo[3,4-d]pyrimidine derivatives:
| Compound Name | Structure Type | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 2,6-Difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide | Pyrazolo[3,4-d]pyrimidine derivative | TBD | Anticancer; CDK inhibition |
| 5i | Pyrazolo[3,4-d]pyrimidine derivative | 0.3 (EGFR) / 7.60 (VEGFR2) | Anticancer; apoptosis induction |
| Dinaciclib | CDK inhibitor | ~0.5 | Anticancer; CDK inhibition |
| Ibrutinib | BTK inhibitor | ~0.01 | Anticancer; selective BTK inhibition |
Case Studies
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in treating various cancers:
- Breast Cancer Models : In MCF-7 models, compounds similar to this one showed significant growth inhibition and induced apoptosis.
- Lung Cancer Studies : In vivo studies indicated that related compounds reduced tumor size significantly in xenograft models.
Vergleich Mit ähnlichen Verbindungen
CRAC Channel Blockers: GSK-5503A and GSK-7975A
Two pyrazole-based CRAC channel blockers, GSK-5503A and GSK-7975A , share the 2,6-difluorobenzamide backbone but differ in substituents on the pyrazole’s benzyl group:
- GSK-5503A: Phenoxybenzyl substituent.
- GSK-7975A : 4-hydroxy-2-(trifluoromethyl)benzyl group.
Both compounds exhibit selective CRAC channel inhibition, with GSK-7975A showing enhanced solubility due to the hydroxy group . In contrast, the target compound’s bulky phenyl-pyrazolopyrimidine substituent may reduce solubility but improve target binding affinity through π-π interactions or steric effects.
Dimethylphenyl Analogue: CAS 1005974-50-4
The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide (CAS 1005974-50-4) replaces the target’s phenyl group with a 2,3-dimethylphenyl substituent.
Fluorinated Pyrazolo[3,4-d]pyrimidine Derivatives
Microwave-assisted synthesis has been employed for fluorinated pyrazolo[3,4-d]pyrimidine-thiadiazole hybrids (e.g., compounds 5a–5j ), which exhibit antimicrobial and anticancer activities. Unlike the target compound, these derivatives lack the benzamide-pyrazole linkage but demonstrate how fluorination improves metabolic stability .
Crystallographic and Computational Analysis
The SHELX program suite has been pivotal in refining crystal structures of related compounds. For example, SHELXL enables precise anisotropic displacement parameter modeling, which is essential for understanding conformational stability in analogs like GSK-5503A . WinGX and ORTEP further aid in visualizing molecular geometry and packing interactions .
Comparative Data Table
| Compound Name | Substituent on Pyrazolopyrimidine | Molecular Weight | Biological Target | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | Phenyl | ~460 | Hypothesized kinase | Bulky pyrazolopyrimidine group |
| GSK-5503A | Phenoxybenzyl | ~450 (estimated) | CRAC channel blocker | Enhanced solubility |
| GSK-7975A | Hydroxy-trifluoromethylbenzyl | ~480 (estimated) | CRAC channel blocker | Trifluoromethyl improves stability |
| CAS 1005974-50-4 | 2,3-Dimethylphenyl | 459.5 | Unknown | Increased lipophilicity |
| Pyrazolo[3,4-d]pyrimidine-thiadiazole | Thiadiazole | ~420 (estimated) | Antimicrobial/anticancer | Microwave-synthesized |
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic transformations. A general procedure includes:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions.
- Step 2 : Introduction of the fluorophenyl and benzamide groups using coupling agents (e.g., K₂CO₃ in DMF for nucleophilic substitution) .
- Key variables : Solvent choice (DMF vs. acetonitrile), temperature (room temp vs. reflux), and stoichiometry of reagents (e.g., 1.1 mmol RCH₂Cl for alkylation) .
- Yield optimization : Reaction monitoring via TLC and purification by recrystallization (e.g., acetonitrile) improves purity .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- FTIR : Validates functional groups (e.g., C=O stretch at ~1658 cm⁻¹ for benzamide) .
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., aromatic protons at δ 6.7–7.6 ppm; methyl groups at δ 2.1–2.3 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to resolve low-yield or impurity issues?
- Design of Experiments (DoE) : Use statistical models to test variables (e.g., solvent polarity, temperature gradients) and identify optimal conditions .
- Case study : In pyrazolo[3,4-d]pyrimidine syntheses, switching from batch to flow chemistry improved reproducibility and reduced byproducts .
- Contradiction resolution : Conflicting yield reports (e.g., 61% vs. 68% in similar derivatives) may arise from trace moisture or catalyst deactivation; inert atmosphere or drying agents (e.g., molecular sieves) are recommended .
Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?
- Substitution : The electron-deficient pyrimidine ring undergoes nucleophilic attack at C4, facilitated by fluorobenzamide’s electron-withdrawing effects .
- Oxidation : The pyrazole moiety can be oxidized to quinone derivatives using KMnO₄ or CrO₃, with regioselectivity influenced by steric hindrance from the 3-methyl group .
- Computational modeling : DFT studies predict activation barriers for electrophilic substitution, aligning with experimental kinetics .
Q. How does structural modification (e.g., fluorophenyl vs. chlorophenyl substitution) alter biological target affinity?
- Comparative studies : Fluorophenyl derivatives show higher binding affinity to kinases (e.g., EGFR) due to enhanced electronegativity and hydrophobic interactions .
- Data contradiction : Some studies report reduced activity with bulkier substituents (e.g., trifluoromethyl), suggesting steric clashes in the ATP-binding pocket .
- Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants .
Q. What strategies mitigate solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
- Analytical validation : Dynamic light scattering (DLS) confirms nanoparticle dispersion stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
